![molecular formula C7H3BrF3N3 B2493189 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1397287-53-4](/img/structure/B2493189.png)
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, closely related to the compound of interest, has been achieved through different methods, including phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for the convenient construction of the triazolopyridine skeleton through direct metal-free oxidative N-N bond formation. This process is characterized by short reaction times and high yields (Zheng et al., 2014). Another approach involves bromine-mediated oxidative cyclization for the synthesis of triazolopyridines with distinct substituents, further diversified through reactions like Kumada cross-couplings and Buchwald–Hartwig amination (Tang et al., 2014).
Molecular Structure Analysis
The molecular structure of triazolopyridines can be elucidated through various spectroscopic techniques, including X-ray diffraction, which confirms the placement of substituents and the overall geometry of the compound. These structures tend to exhibit stability and versatility, making them valuable for further chemical modifications and applications (Tang et al., 2014).
Chemical Reactions and Properties
Triazolopyridines participate in a variety of chemical reactions, including substitution, annulation, and rearrangement reactions. These compounds are reactive towards electrophiles and nucleophiles, allowing for a broad range of chemical transformations. Their reactivity is significantly influenced by the substituents on the triazolopyridine core, which can dictate the outcome of reactions and the stability of the products (Asensio et al., 1993).
Physical Properties Analysis
The physical properties of 2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine and related compounds, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. The presence of halogen and trifluoromethyl groups can significantly affect these properties, influencing the compound's behavior in different environments and its utility in further chemical processes (Tang et al., 2014).
Chemical Properties Analysis
The chemical properties of triazolopyridines, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic nature of the triazolopyridine core and the substituents attached to it. These properties play a crucial role in the compound's reactivity and its potential applications in synthesis and material science (Asensio et al., 1993).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Characterization
Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines The research by Zheng et al. (2014) outlines a metal-free approach to synthesize biologically significant 1,2,4-triazolo[1,5-a]pyridines. This innovative method leverages phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton via direct oxidative N-N bond formation. The process is noted for its short reaction times and high yields, offering a streamlined pathway to these structures Zisheng Zheng et al., 2014.
Synthesis and Structural Analysis via X-ray El-Kurdi et al. (2021) have synthesized triazolopyridines and provided a detailed structural characterization using X-ray diffraction. The study highlights the synthesis of compounds like 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine using NCS as a chlorinated agent. The crystalline structures of these compounds are meticulously detailed, providing insights into their molecular geometry Said El-Kurdi et al., 2021.
Herbicidal Applications
- Herbicidal Activity of Triazolopyridine Derivatives Moran's research in 2003 delves into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, highlighting their potent herbicidal properties. The study showcases the synthesis of various derivatives and their efficacy in controlling a broad spectrum of vegetation at low application rates. This positions these compounds as significant contributors to agricultural sciences M. Moran, 2003.
Wirkmechanismus
Target of Action
2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, also known as BTP, is a potent heterocyclic compound. It has been found to have exceptional properties in terms of molecular recognition and receptor binding
Biochemical Pathways
, it can be inferred that BTP may affect multiple biochemical pathways, leading to downstream effects on cellular functions.
Result of Action
, it can be inferred that BTP may alter the activity of its target enzymes, leading to changes in cellular processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-12-5-3-4(7(9,10)11)1-2-14(5)13-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBFBUYSNNELQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)Br)C=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2493106.png)
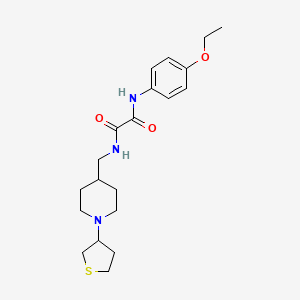

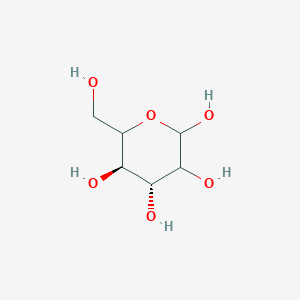
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carbohydrazide](/img/structure/B2493110.png)
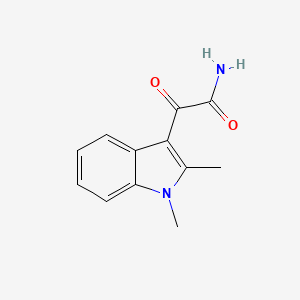
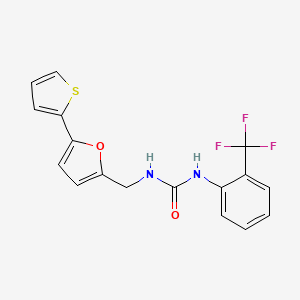
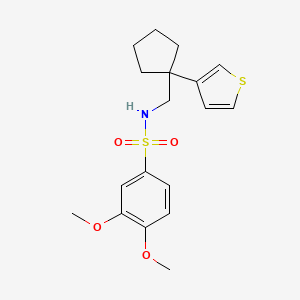
![Ethyl (4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2493118.png)

![4-(2-(6-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2493124.png)
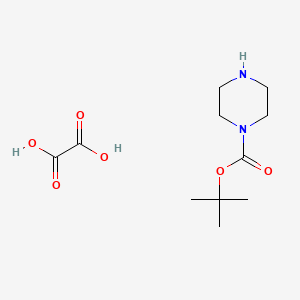

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)